molecular formula C15H13ClN2O5 B2706037 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 330201-74-6

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B2706037
CAS No.: 330201-74-6
M. Wt: 336.73
InChI Key: XJBCJCAARABSSY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a chlorophenoxy group and a methoxy-nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenoxy)-N-(2-formyl-4-nitrophenyl)acetamide or 2-(4-chlorophenoxy)-N-(2-carboxy-4-nitrophenyl)acetamide.

    Reduction: Formation of 2-(4-chlorophenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activity.

    Catalysis: Investigated as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Antimicrobial Activity: Evaluated for its antimicrobial properties against various bacterial and fungal strains.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agricultural Chemicals: Potential use as a herbicide or pesticide due to its structural similarity to known agrochemicals.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may affect its biological activity.

    2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which may influence its solubility and reactivity.

    2-(4-bromophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide: Contains a bromine atom instead of chlorine, potentially altering its chemical reactivity.

Uniqueness

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these functional groups may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBCJCAARABSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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